3-Ethynyl-3-fluoropyrrolidine

Übersicht

Beschreibung

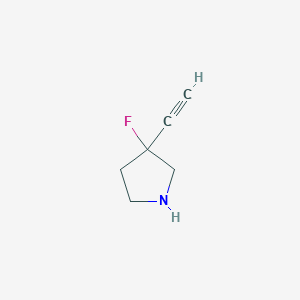

3-Ethynyl-3-fluoropyrrolidine is a heterocyclic organic compound . It is a derivative of pyrrolidine, a five-membered heterocyclic ring compound. It contains a triple bond between the ethynyl group and the pyrrolidine ring, as well as a fluorine atom attached to the pyrrolidine ring.

Synthesis Analysis

The synthesis of 3-Ethynyl-3-fluoropyrrolidine has been reported in several studies . One of the most common methods involves the reaction of pyrrolidine with acetylene gas in the presence of copper (I) iodide and triethylamine in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).Molecular Structure Analysis

The molecular formula of 3-Ethynyl-3-fluoropyrrolidine is C6H8FN . The compound is a colorless liquid.Chemical Reactions Analysis

Fluoropyridines, which are related to 3-Ethynyl-3-fluoropyrrolidine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The [3 + 2] cycloaddition reactions of aryl nitrile oxides with furanone have been studied .Physical And Chemical Properties Analysis

3-Ethynyl-3-fluoropyrrolidine is a colorless liquid with a boiling point of 66-67°C and a melting point of -39°C. It is soluble in organic solvents such as ethanol, acetonitrile, and chloroform. In aqueous solutions, it is partially soluble. The compound is stable under dry conditions but can decompose into toxic gases in the presence of water or acidic conditions.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

- Method : The methods for synthesis of these compounds are presented in the referenced literature .

- Results : These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

-

Synthesis of Bioactive Fluoropyrrolidines

- Field : Bioorganic Chemistry

- Application : The synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .

- Method : This is achieved by Cu(I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .

- Results : A series of new fluorinated pyrrolidines have been prepared in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). These unique structural blocks could be readily introduced into some natural compounds and pharmaceuticals .

- Synthesis of 3-Fluoropyrrolidines

- Field : Organic Chemistry

- Application : The synthesis of 3-fluoropyrrolidines .

- Method : The methods for synthesis of these compounds are presented in the referenced literature .

- Results : These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Synthesis of 18 F-substituted Pyridines

Safety And Hazards

The safety data sheet for (S)-3-Fluoropyrrolidine hydrochloride, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Fluorine-containing compounds, such as 3-Ethynyl-3-fluoropyrrolidine, have been steadily gaining interest due to their unique properties and potential applications . They are often used in the search for new agricultural products having improved physical, biological, and environmental properties . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .

Eigenschaften

IUPAC Name |

3-ethynyl-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN/c1-2-6(7)3-4-8-5-6/h1,8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFZVIWKNHQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-3-fluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)